Cas no 4086-14-0 (ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate)

ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxylic acid, 4-hydroxy-5-oxo-, ethyl ester
- ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate
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- インチ: 1S/C7H11NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10)
- InChIKey: RJAPZHKRIKQIMJ-UHFFFAOYSA-N
- ほほえんだ: N1C(=O)C(O)C(C(OCC)=O)C1
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-250MG |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 250MG |
¥ 1,537.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566858-500mg |
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate |
4086-14-0 | 98% | 500mg |
¥5115.00 | 2024-05-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-500mg |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 500mg |
¥2561.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-10g |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 10g |
¥19206.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-500.0mg |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 500.0mg |
¥2561.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-100.0mg |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 100.0mg |
¥963.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-1.0g |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 1.0g |
¥3840.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-1G |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 1g |
¥ 3,841.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-5G |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 5g |
¥ 11,523.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0027-250mg |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate |
4086-14-0 | 95% | 250mg |
¥1538.0 | 2024-04-19 |
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylateに関する追加情報
Ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate (CAS No. 4086-14-0): A Comprehensive Overview
Ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate, identified by its CAS number 4086-14-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the pyrrolidine class, which is known for its diverse biological activities and applications in drug development. The structural features of ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate make it a valuable intermediate in synthesizing various pharmacologically active molecules.
The molecular structure of ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted with a hydroxyl group at the 4-position, an oxo group at the 5-position, and a carboxylate ester at the 3-position. This unique arrangement contributes to its reactivity and potential applications in medicinal chemistry. The presence of both polar functional groups (hydroxyl and ester) and a reactive carbonyl group (oxo) enhances its utility as a building block in synthetic chemistry.
In recent years, ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate has garnered attention due to its role in the synthesis of bioactive compounds. Researchers have explored its potential in developing novel therapeutic agents targeting various diseases. One notable area of interest is its application in the synthesis of protease inhibitors, which are crucial in treating conditions such as cancer and inflammation. The pyrrolidine core structure is frequently found in drugs that modulate enzyme activity, making ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate a promising candidate for further investigation.
Moreover, studies have highlighted the compound's significance in the development of antimicrobial agents. The structural motif of ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate exhibits properties that can interact with bacterial enzymes, potentially leading to the discovery of new antibiotics. The hydroxyl and ester groups provide opportunities for further functionalization, allowing chemists to design derivatives with enhanced antimicrobial efficacy.
The pharmaceutical industry has also shown interest in ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate for its potential role in central nervous system (CNS) drug development. Pyrrolidine derivatives have been implicated in the treatment of neurological disorders due to their ability to cross the blood-brain barrier. Researchers are investigating how modifications to the ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate structure can improve its bioavailability and therapeutic potential for conditions such as epilepsy and neurodegenerative diseases.
Recent advancements in computational chemistry have further enhanced the understanding of ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate's properties. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches have enabled researchers to predict the binding affinity and pharmacokinetic behavior of derivatives, streamlining the drug discovery process.
Another area where ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate has made significant contributions is in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in many pharmaceuticals, and ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate serves as a versatile precursor for constructing more complex molecules. Its reactivity allows for diverse transformations, including cyclization reactions that yield valuable intermediates for drug synthesis.
The environmental impact of using ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate as an intermediate has also been considered. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to optimize processes involving ethyl 4-hydroxy-5-oxo-pyrrolidine-3-carboxylate, ensuring that its production aligns with eco-friendly practices.
In conclusion, ethyl 4-hydroxy-5-oxtro-pyrrolidine carboxylic acid ethylester (CAS No.4086140) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new possibilities, ethyl 4-hydroxy -5 - oxopyrroline - carboxylic acid ethylester will undoubtedly remain at the forefront of medicinal chemistry innovation.
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